

chlorobutanol in injectable medications multidose vials

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Compound Focus: Chlorobutanol

CAS No.: 57-15-8

Cat. No.: S523513

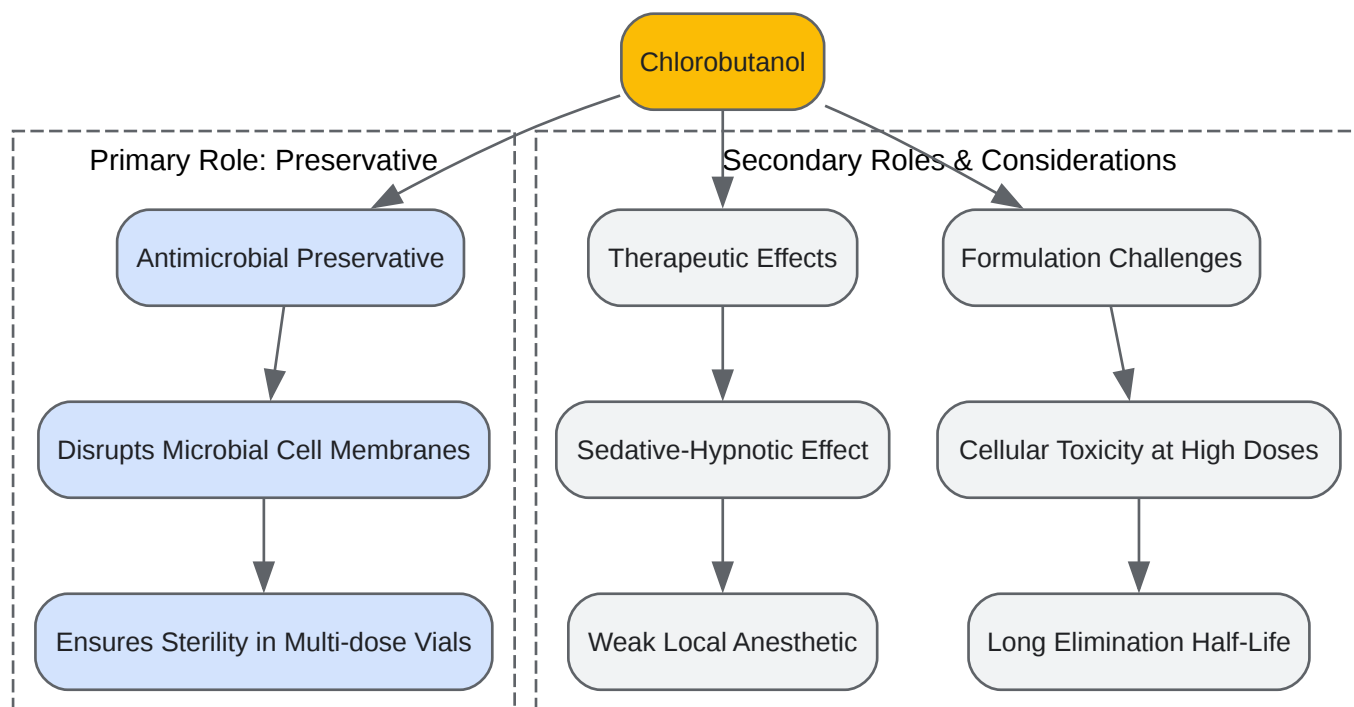
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Pharmaceutical Profile of Chlorobutanol

Chlorobutanol (also known as chlorbutol) is an alcohol-based preservative with additional sedative-hypnotic and weak local anesthetic properties [1]. Its primary function in multi-dose injectable vials is to exert antibacterial and antifungal activity, ensuring product sterility throughout its use [1] [2].

- **Mechanism of Action:** As a detergent, **chlorobutanol** disrupts the lipid structure of microbial cell membranes. This action increases cell permeability, leading to cell lysis and death [1].
- **Typical Use Concentration:** For long-term stabilization of multi-ingredient preparations, **chlorobutanol** is typically used at a concentration of **0.5%** [1]. At this level, it effectively conserves its antimicrobial activity.

The diagram below illustrates its dual functionality and critical considerations in formulation development.



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Key Physicochemical & Pharmacokinetic Properties

A robust formulation design requires a thorough understanding of the agent's properties. The table below summarizes key quantitative data for **chlorobutanol**.

| Property | Value | Significance & Notes |
|------------------------------------|---|---|
| Typical Preservative Concentration | 0.5% | Effective for antibacterial and antifungal activity [1]. |
| Chemical Formula | C ₄ H ₇ Cl ₃ O [1] | Tertiary alcohol [1]. |
| Average Elimination Half-Life | 10.3 ± 1.3 days [3] [1] | Long half-life indicates potential for accumulation with repeated dosing [3]. |
| Volume of Distribution | 233 ± 141 L [3] [1] | Large volume suggests extensive distribution in body tissues [3]. |

| Property | Value | Significance & Notes |
|------------------------|------------------------------|---|
| Plasma Protein Binding | 57 ± 3% [3] [1] | Moderate binding. |
| Clearance | 11.6 ± 1.0 mL/min [3] [1] | Relatively low plasma clearance. |
| Route of Elimination | Urine (9.6% of dose) [3] [1] | Majority of elimination occurs via non-renal pathways, including instability at physiological pH [3]. |

Experimental Protocol: Stability & Compatibility

This protocol outlines a methodology for evaluating the stability of a drug product containing **chlorobutanol** as a preservative, based on a stability-indicating study of catecholamine injections [4].

Scope

To determine the physicochemical stability and assign a shelf-life to ready-to-use injectable solutions containing **chlorobutanol**.

Materials

- **API:** Drug substance and **chlorobutanol** (Ph. Eur. grade if available).
- **Excipients:** Sodium metabisulfite (antioxidant), sodium chloride (tonicity agent), water for injection [4].
- **Containers:** Amber type I glass vials or disposable syringes [4].
- **Equipment:** HPLC system with PDA detector, pH meter, osmometer.

Preparation Method

- **Aseptic Environment:** Perform aseptic preparation in a qualified cleanroom according to standards like PIC/S PE 010-4 (Annex 1) [4].
- **Compounding:** The drug product and excipients are aseptically compounded. The example from the study uses a bulk active ingredient (Norepinephrine hydrogen tartrate) with sodium metabisulfite and

sodium chloride, dissolved in water for injection. The pH is adjusted with HCl [4].

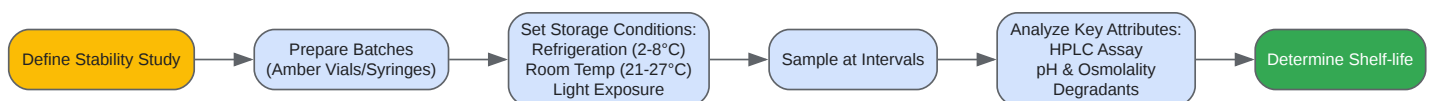
- **Filling:** Fill the final solution into 50 mL amber glass vials or syringes [4].

Forced Degradation & Analytical Procedures

- **Chromatographic Conditions**
 - **Method:** Stability-indicating reversed-phase HPLC [4].
 - **Column:** C18 column.
 - **Mobile Phase:** As appropriate for the primary drug and **chlorobutanol**.
 - **Detection:** PDA detector, scanning from 200-400 nm to identify potential degradants [4].
- **Forced Degradation:** Expose the solution to stress conditions including heat, light, and varying pH to validate the method's ability to separate degradants.
- **Quality Attributes:**
 - **Assay:** Measure concentrations of both the primary drug and **chlorobutanol** at predefined intervals. A solution is considered stable if the concentration remains within **90-110%** of the initial labeled concentration [4].
 - **pH & Osmolality:** Monitor physical parameters [4].
 - **Degradation Products:** Monitor for specific impurities like adrenochrome, which can form via oxidative degradation [4].

Stability Data Analysis & Protocol

The following workflow and table summarize the key steps for conducting the stability study and an example of data interpretation.



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| Storage Condition | Light Protection | Observed Stability (Example) | Recommended Action |
|----------------------------|------------------------|-------------------------------|--|
| Refrigeration (2-8°C) | Protected | 12 months (stable) [4] | Assign maximum shelf-life. |
| Room Temperature (21-27°C) | Protected | ~6 months [4] | Suitable for in-use periods. |
| Room Temperature (21-27°C) | Unprotected (daylight) | Few days [4] | Critical Risk. Mandate light protection during storage and use. |

Critical Considerations for Formulation

- **Light Sensitivity:** Catecholamines and **chlorobutanol**-containing solutions are highly sensitive to light. **Exposure to mixed daylight causes rapid degradation, reducing stability to just a few days.** Always use light-protective packaging (amber vials/syringes) [4].
- **Cellular Toxicity:** In vitro studies indicate that **chlorobutanol** can cause concentration-dependent toxicity to cells like corneal and conjunctival epithelial cells. While this is a greater concern for ophthalmic products, it underscores the importance of adhering to the established 0.5% concentration and assessing safety for the intended route [1].
- **Patient Safety Profile: Chlorobutanol** has a long terminal elimination half-life (approximately 10 days), making it unsuitable for use as a sedative due to the risk of accumulation with multiple doses [3] [1]. This characteristic should be considered during the overall risk-benefit assessment.

Conclusion

Chlorobutanol remains a viable and effective preservative for multi-dose injectable formulations when used according to established protocols. Its application requires rigorous stability studies under stress conditions (especially light exposure) and strict adherence to aseptic preparation and quality control standards to ensure patient safety and product efficacy.

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